1-[4-(3-phenoxyphenoxy)butyl]piperazine oxalate
Overview
Description
1-[4-(3-phenoxyphenoxy)butyl]piperazine oxalate, also known as PBPE, is a chemical compound that has been studied extensively in the field of medicinal chemistry. PBPE is a piperazine derivative that has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and schizophrenia.
Scientific Research Applications
1-[4-(3-phenoxyphenoxy)butyl]piperazine oxalate has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to have anticancer properties by inducing apoptosis in cancer cells. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides. Additionally, this compound has been investigated for its potential use in the treatment of schizophrenia, as it has been shown to have antipsychotic effects.
Mechanism of Action
1-[4-(3-phenoxyphenoxy)butyl]piperazine oxalate has been shown to interact with several molecular targets in the body, including G protein-coupled receptors and ion channels. It has been shown to modulate the activity of these targets, leading to its therapeutic effects. This compound has also been shown to inhibit the activity of enzymes involved in cancer cell proliferation, leading to its anticancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the body. It has been shown to induce apoptosis in cancer cells, inhibit the aggregation of amyloid-beta peptides, and have antipsychotic effects. Additionally, this compound has been shown to modulate the activity of ion channels and G protein-coupled receptors, leading to its therapeutic effects.
Advantages and Limitations for Lab Experiments
1-[4-(3-phenoxyphenoxy)butyl]piperazine oxalate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, allowing for large-scale production. Additionally, it has been shown to have potent therapeutic effects in several disease models. However, this compound also has some limitations for use in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that need to be investigated.
Future Directions
There are several future directions for research on 1-[4-(3-phenoxyphenoxy)butyl]piperazine oxalate. One area of research is to further investigate its mechanism of action and molecular targets. This will help to better understand its therapeutic effects and potential off-target effects. Additionally, this compound could be studied in combination with other therapeutic agents to enhance its efficacy. Finally, this compound could be studied in clinical trials to investigate its potential use in the treatment of various diseases.
properties
IUPAC Name |
oxalic acid;1-[4-(3-phenoxyphenoxy)butyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2.C2H2O4/c1-2-7-18(8-3-1)24-20-10-6-9-19(17-20)23-16-5-4-13-22-14-11-21-12-15-22;3-1(4)2(5)6/h1-3,6-10,17,21H,4-5,11-16H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNOKEJAKNROBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCCOC2=CC(=CC=C2)OC3=CC=CC=C3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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